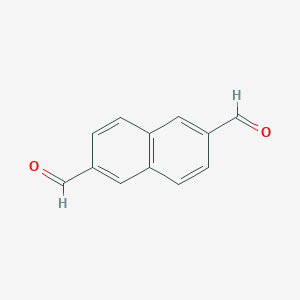

Naphthalene-2,6-dicarbaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Naphthalene-2,6-dicarbaldehyde is an organic compound with the molecular formula C12H8O2. It is a white crystalline solid with a distinctive aromatic odor. This compound is a derivative of naphthalene, where two aldehyde groups are attached at the 2 and 6 positions of the naphthalene ring. It is used in various chemical syntheses and has applications in scientific research and industry .

作用机制

Target of Action

Naphthalene-2,6-dicarbaldehyde primarily targets the proteins hemoglobin subunit alpha and hemoglobin subunit beta . These proteins are crucial components of hemoglobin, the molecule in red blood cells that carries oxygen from the lungs to the body’s tissues and returns carbon dioxide from the tissues back to the lungs.

Mode of Action

It is known that the compound interacts with these proteins, potentially altering their function or structure .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . . Information on its metabolism and excretion is currently unavailable.

准备方法

Synthetic Routes and Reaction Conditions

Naphthalene-2,6-dicarbaldehyde can be synthesized through several methods. One common method involves the oxidation of 2,6-dimethylnaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place in an acidic medium and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, this compound is often produced through a similar oxidation process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for efficient production. The product is then purified through recrystallization or distillation to achieve the desired purity .

化学反应分析

Types of Reactions

Naphthalene-2,6-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form naphthalene-2,6-dicarboxylic acid.

Reduction: Reduction reactions can convert the aldehyde groups to alcohols, forming naphthalene-2,6-dimethanol.

Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Grignard reagents and organolithium compounds are often used for nucleophilic substitution reactions.

Major Products

Oxidation: Naphthalene-2,6-dicarboxylic acid.

Reduction: Naphthalene-2,6-dimethanol.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

科学研究应用

Naphthalene-2,6-dicarbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for various functionalized naphthalene derivatives.

Biology: It is employed in the study of enzyme-catalyzed reactions and as a fluorescent probe in biochemical assays.

Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the development of drugs targeting specific molecular pathways.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals

相似化合物的比较

Similar Compounds

Naphthalene-2,3-dicarbaldehyde: Similar structure but with aldehyde groups at the 2 and 3 positions.

Naphthalene-1,5-dicarbaldehyde: Aldehyde groups at the 1 and 5 positions.

Naphthalene-2,6-dicarboxylic acid: Oxidized form with carboxylic acid groups instead of aldehydes

Uniqueness

Naphthalene-2,6-dicarbaldehyde is unique due to its specific positioning of aldehyde groups, which imparts distinct reactivity and properties compared to its isomers. This makes it particularly useful in certain synthetic applications and research contexts .

生物活性

Naphthalene-2,6-dicarbaldehyde (NDCA) is an organic compound with significant biological activity, primarily utilized in synthetic applications and research. This article explores its biological properties, including its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₈O₂

- Molecular Weight : 184.19 g/mol

- CAS Number : 5060-65-1

- Solubility : Soluble in organic solvents; limited solubility in water (0.825 mg/ml) .

Biological Activity Overview

This compound exhibits various biological activities that make it a subject of interest in medicinal chemistry and materials science:

- Antimicrobial Activity : NDCA has shown potential as an antimicrobial agent against several bacterial strains. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit metabolic processes.

- Antioxidant Properties : The compound exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of diseases characterized by oxidative damage.

- Potential Anticancer Effects : Preliminary studies suggest that NDCA may possess anticancer properties, particularly through the induction of apoptosis in cancer cells. This effect is believed to be mediated by the activation of specific cellular pathways that lead to programmed cell death.

The biological activity of NDCA can be linked to several mechanisms:

- Cell Membrane Disruption : NDCA interacts with lipid membranes, leading to increased permeability and eventual cell lysis in microbial cells.

- Reactive Oxygen Species (ROS) Generation : The compound can induce the production of ROS, which play a role in signaling pathways associated with apoptosis in cancer cells.

- Enzyme Inhibition : NDCA may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions and promoting cell death in malignant cells.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Reduction of oxidative stress markers | |

| Anticancer | Induction of apoptosis in cancer cell lines |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of NDCA against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting that NDCA could be a candidate for developing new antimicrobial agents .

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that NDCA effectively scavenges free radicals, leading to a decrease in lipid peroxidation levels. This antioxidant activity was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, where NDCA showed a dose-dependent response .

Case Study 3: Anticancer Potential

Research involving human cancer cell lines revealed that NDCA induces apoptosis through the mitochondrial pathway. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptotic events. The study highlighted the need for further investigation into the molecular pathways involved .

属性

IUPAC Name |

naphthalene-2,6-dicarbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDQMRZGMILNMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C=O)C=C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Naphthalene-2,6-dicarbaldehyde contribute to the formation and properties of the 2D COF in the study?

A1: this compound acts as a key building block in the synthesis of the Py-Np COF. It reacts with 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetraaniline via Schiff base condensation, forming imine linkages that hold the COF structure together. [] This specific reaction and the resulting framework contribute to the material's semiconducting properties, crucial for its potential application in organic spin valves.

Q2: What are the material compatibility and stability aspects of the Py-Np COF synthesized using this compound in the context of device fabrication?

A2: The study demonstrates the compatibility of the Py-Np COF with device fabrication processes. The researchers successfully exfoliated the COF into thin films and transferred them onto La0.67Sr0.33MnO3 (LSMO) electrodes, forming a functional organic spin valve. [] While the study focuses on low-temperature (30K) performance, it highlights the potential of such COFs in electronic devices. Further research on stability under different environmental conditions and operational temperatures would be necessary to assess its long-term viability.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。